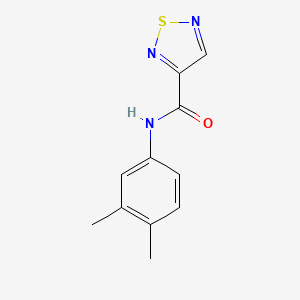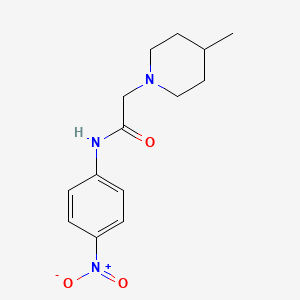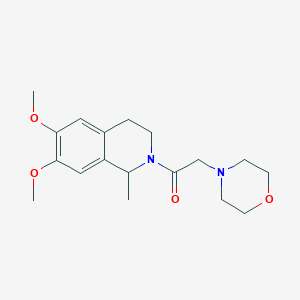
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide, also known as DMTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTC is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition by N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have anti-inflammatory effects. PDE-4 is an enzyme that plays a role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, and its inhibition by N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit the growth of Mycobacterium tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has a low bioavailability, which limits its use in vivo. Additionally, N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has a short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide research, including the development of N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide derivatives with improved bioavailability and therapeutic efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory, anti-cancer, and anti-tuberculosis effects. Finally, N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-tuberculosis properties. N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-4-9(5-8(7)2)13-11(15)10-6-12-16-14-10/h3-6H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOFIPQVHCOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NSN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4138608.png)

![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)

![2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138652.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)
![methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)

![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![methyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138673.png)
![2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4138675.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)